Cas no 2171775-37-2 (1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3,3-dimethylazetidine-2-carboxylic acid)

1-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3,3-dimethylazetidine-2-carboxylic acid is a specialized Fmoc-protected amino acid derivative featuring a constrained azetidine ring system. The 3,3-dimethyl substitution on the azetidine ring enhances conformational rigidity, making it valuable for peptide design and medicinal chemistry applications. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where its structural features can influence secondary structure formation and improve metabolic stability in peptide-based therapeutics. Its compatibility with standard coupling reagents and resistance to racemization further underscore its utility in synthetic peptide chemistry.
1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3,3-dimethylazetidine-2-carboxylic acid structure
2171775-37-2 structure
Product Name:1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3,3-dimethylazetidine-2-carboxylic acid
CAS No:2171775-37-2
MF:C25H28N2O5
MW:436.500226974487
CID:5865637
PubChem ID:165761306
Update Time:2025-05-24

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3,3-dimethylazetidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3,3-dimethylazetidine-2-carboxylic acid
    • 2171775-37-2
    • EN300-1544296
    • 1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3,3-dimethylazetidine-2-carboxylic acid
    • Inchi: 1S/C25H28N2O5/c1-25(2)15-27(22(25)23(29)30)21(28)12-7-13-26-24(31)32-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,20,22H,7,12-15H2,1-2H3,(H,26,31)(H,29,30)
    • InChI Key: JWHRPRAGQLGVCI-UHFFFAOYSA-N
    • SMILES: OC(C1C(C)(C)CN1C(CCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

Computed Properties

  • Exact Mass: 436.19982200g/mol
  • Monoisotopic Mass: 436.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 701
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 95.9Ų

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3,3-dimethylazetidine-2-carboxylic acid Pricemore >>

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Additional information on 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3,3-dimethylazetidine-2-carboxylic acid

Compound CAS No 2171775-37-2: 1-(4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl)-3,3-dimethylazetidine-2-carboxylic Acid

The compound with CAS No 2171775-37-2, named as 1-(4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl)-3,3-dimethylazetidine-2-carboxylic Acid, is a complex organic molecule with significant potential in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group attached to a butanoyl chain and a 3,3-dimethylazetidine ring system. The presence of the Fmoc group suggests its role as a protecting group in peptide synthesis, while the azetidine ring adds rigidity and potential bioactivity to the molecule.

Recent studies have highlighted the importance of such compounds in drug delivery systems. The Fmoc group, being a well-known protecting group in solid-phase peptide synthesis, ensures stability during synthesis while allowing controlled deprotection under specific conditions. This makes the compound ideal for use in constructing bioactive peptides and proteins with precise structural control. Moreover, the 3,3-dimethylazetidine moiety introduces steric hindrance and enhances the molecule's solubility and bioavailability, making it a promising candidate for drug development.

In terms of synthesis, this compound is typically prepared through multi-step reactions involving nucleophilic acyl substitution and coupling reactions. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields, aligning with current trends toward greener and more efficient chemical processes. Researchers have also explored the use of this compound as a building block for constructing larger peptidomimetic structures, which are known for their ability to modulate protein-protein interactions—a key area in therapeutic development.

Recent advancements in computational chemistry have enabled detailed studies of this compound's molecular dynamics and interaction profiles. Molecular docking studies have revealed that the compound exhibits strong binding affinities to various target proteins, suggesting its potential role in inhibiting enzymatic activities or modulating receptor functions. Furthermore, its structural versatility allows for easy modification to tailor its pharmacokinetic properties, making it a valuable tool in drug design.

Looking ahead, the integration of this compound into advanced drug delivery systems is expected to enhance its therapeutic efficacy. For instance, its incorporation into lipid nanoparticles or polymeric micelles could improve its stability and targeting capabilities. Additionally, ongoing research into its biodegradation profiles aims to address any potential environmental concerns associated with its use.

In conclusion, the compound with CAS No 2171775-37-2 represents a significant advancement in modern organic chemistry. Its unique structure and functional groups make it a versatile building block for constructing bioactive molecules with diverse applications in medicine and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing therapeutic interventions and innovative materials development.

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